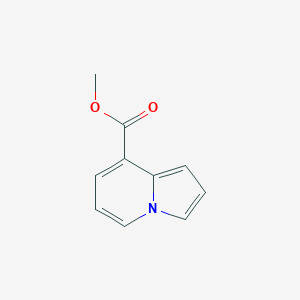

Methyl indolizine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl indolizine-8-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and biological activities This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl indolizine-8-carboxylate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with diazoacetates in the presence of a catalyst. For example, the direct annulation of pyridine derivatives with diazoacetates possessing carbon–carbon double bonds can form indolizine derivatives . This method is advantageous due to its broad scope of substrates and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts, such as copper, has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl indolizine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives.

Scientific Research Applications

Methyl indolizine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Indole: A structurally related compound with a benzopyrrole ring system.

Indolizine: The parent compound of methyl indolizine-8-carboxylate, lacking the carboxylate group.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

This structural feature distinguishes it from other indolizine and indole derivatives, providing unique properties and functionalities .

Biological Activity

Methyl indolizine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its efficacy against various pathogens, particularly Mycobacterium tuberculosis, as well as its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure containing nitrogen. Its molecular formula is C10H9N with a carboxylate functional group that enhances its solubility and biological activity. The compound's structure allows for various substitutions, which can significantly alter its biological properties.

1. Antitubercular Activity

Recent studies have demonstrated that this compound and its derivatives exhibit potent antitubercular activity. A study conducted by researchers utilized the resazurin microplate assay to evaluate the anti-Mycobacterium tuberculosis (MTB) activity of synthesized indolizine analogues, including this compound. The results indicated that certain derivatives showed effective inhibition against both susceptible and multi-drug-resistant (MDR) strains of MTB, with minimal inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5i | 16 | Anti-TB |

| 5j | 32 | Anti-TB |

The mechanism of action involves inhibition of the enoyl-[acyl-carrier] protein reductase enzyme, crucial for fatty acid biosynthesis in mycobacteria. Molecular docking studies revealed binding affinities ranging from 7.07 to 8.57 kcal/mol, indicating strong interactions with the target enzyme .

2. Anticancer Properties

This compound has also shown promise in cancer therapy. In vitro studies have reported that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in cancer cells is attributed to its interference with cellular signaling pathways involved in cell proliferation and survival .

3. Other Pharmacological Activities

In addition to its antitubercular and anticancer activities, this compound has demonstrated:

- Antimicrobial Activity : Effective against several bacterial strains.

- Antioxidant Properties : Scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines suggests potential use in inflammatory disorders .

Study on Antitubercular Activity

A clinical study involving a series of indolizine derivatives, including this compound, assessed their efficacy against MDR strains of MTB. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity in human cells .

Cancer Cell Line Testing

In another investigation, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant cytotoxicity at concentrations as low as 10 μM .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl indolizine-8-carboxylate |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-6-11-7-3-5-9(8)11/h2-7H,1H3 |

InChI Key |

LIPPUZZVFCEJGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.